molecular formula C12H17N3O B2486524 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide CAS No. 1322605-26-4

3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B2486524
CAS No.: 1322605-26-4
M. Wt: 219.288
InChI Key: WUNDSENVLQPXBQ-UHFFFAOYSA-N
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Description

Chemical Name: 3-Amino-N-methyl-4-(pyrrolidin-1-yl)benzamide CAS Number: 797814-02-9 Molecular Formula: C₁₃H₁₈N₄O Molecular Weight: 246.31 g/mol Structural Features:

  • Benzamide core with a pyrrolidine substituent at the 4-position.
  • Methyl group on the amide nitrogen and an amino group at the 3-position. Applications: Primarily used as a pharmaceutical intermediate in drug discovery, particularly for kinase inhibitors and neuropharmacological agents .

Properties

IUPAC Name

3-amino-N-methyl-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-12(16)9-4-5-11(10(13)8-9)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNDSENVLQPXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzamide intermediate.

    Amination and Methylation: The amino group and the methyl group can be introduced through selective amination and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often tailored to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Industrial Production

In industrial settings, optimized synthetic routes focus on scalability, cost-effectiveness, and environmental considerations. Specific catalysts and reaction conditions (e.g., temperature and pressure) are tailored to maximize yield and purity.

Biological Activities

Research indicates that 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide exhibits various biological activities:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication by interfering with viral enzymes.
  • Anticancer Properties : It induces apoptosis in cancer cells and inhibits tumor growth. Notable efficacy has been observed against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways and reduces cytokine release.

The compound's ability to inhibit specific enzymes, such as neutral sphingomyelinase (nSMase), is particularly relevant in neurodegenerative diseases like Alzheimer’s.

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules can significantly modify their physicochemical properties. For instance, the nitrogen in pyrrolidine affects absorption, distribution, metabolism, excretion (ADME), and toxicity (tox) profiles of drug candidates.

Case Studies

Several studies have evaluated the structure-activity relationship (SAR) of compounds similar to 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide:

  • Anticancer Activity Evaluation : A study highlighted its cytotoxicity against A549 and MDA-MB-231 cell lines with IC50 values indicating significant effects.
  • Enzyme Inhibition Studies : Research showed that modifications to the pyrrolidine ring influenced biological activity significantly. The introduction of various substituents on the benzamide core enhanced potency against target enzymes.
  • Pharmacokinetic Assessments : Studies have calculated physicochemical parameters like log P and log D values for related compounds, providing insights into their pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues with Pyrrolidine/Piperidine Substituents

Compound Name Structural Features Key Properties/Activities References
LY2456302 3-Fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide Selective κ-opioid receptor (KOR) antagonist; 10 mg dose achieves full receptor occupancy in humans. Demonstrated efficacy in preclinical models .
4-Methoxy-N-(pyrrolidin-1-yl)carbothioylbenzamide Pyrrolidine linked via thiourea group; C=O (1.220 Å) and C=S (1.662 Å) bond lengths Forms hydrogen-bonded chains (N–H⋯O, C–H⋯O) and π-π stacking interactions. Potential metal coordination sites .
5-(2-(Pyrrolidin-1-yl)acetamido)-N-butylbenzamide Pyrrolidine attached via acetamido linker Antiprion activity in scrapie models; structural flexibility enhances binding to prion proteins .
N-(4-ethylphenyl)-4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzamide Pyrrolidine linked to pyridazine ring Screening compound for kinase inhibition; pyridazine moiety enhances solubility .
Key Observations:
  • Substituent Position: The 4-position pyrrolidine in 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide contrasts with LY2456302, where pyrrolidine is part of a phenoxy side chain. This positional difference significantly impacts receptor binding profiles .
  • Bond Characteristics : The C=O bond length in 4-methoxy-N-(pyrrolidin-1-yl)carbothioylbenzamide (1.220 Å) aligns with typical benzamide derivatives, suggesting similar electronic properties to the target compound .
  • Biological Activity : Antiprion benzamides () highlight the role of flexible linkers (e.g., acetamido) in enhancing activity, a feature absent in the rigidly substituted target compound .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Name Central Penetration Metabolic Stability Target Affinity (IC₅₀/Ki) Clinical Status
LY2456302 High (full KOR occupancy at 10 mg) Stable in vivo KOR Ki = 0.83 nM Phase I/II completed
3-Amino-N-methyl-4-(pyrrolidin-1-yl)benzamide Not reported Unknown Not characterized Preclinical research
Imatinib Meta-methyl-piperazine Impurity Moderate Susceptible to oxidation BCR-ABL IC₅₀ = 0.25 µM Byproduct in synthesis
Key Observations:
  • Metabolic Stability : Piperazine-containing analogs (e.g., Imatinib impurities) show higher susceptibility to oxidative metabolism compared to pyrrolidine derivatives, which are more conformationally rigid .

Crystallographic and Conformational Analysis

  • Crystal Packing : 4-Methoxy-N-(pyrrolidin-1-yl)carbothioylbenzamide forms hydrogen-bonded chains along the [001] direction via N–H⋯O and C–H⋯O interactions, stabilized by π-π stacking (interplanar distance = 3.62 Å) .
  • Torsional Angles : The pyrrolidine ring in the target compound likely adopts a twisted conformation similar to 4-methoxy derivatives, influencing ligand-receptor docking .

Biological Activity

3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide is a derivative of benzamide that incorporates a pyrrolidine moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for studies in pharmacology and medicinal chemistry.

Target Interactions

The compound is known to interact with multiple receptors and enzymes, which can lead to various biological effects. It has been studied for its ability to inhibit specific enzymes, including neutral sphingomyelinase (nSMase), which plays a role in cellular signaling and metabolism .

Biochemical Pathways

Research indicates that compounds similar to 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide may exhibit:

  • Antiviral Activity : Inhibition of viral replication through interference with viral enzymes.
  • Anticancer Properties : Induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways and reduction of cytokine release .

Anticancer Activity

Several studies have highlighted the anticancer potential of 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide. For instance, it has shown efficacy against various cancer cell lines, including:

  • A549 (lung cancer) : IC50 values indicating significant cytotoxicity.
  • MDA-MB-231 (breast cancer) : Demonstrated potent antiproliferative effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes critical in disease processes. For example, it has shown promise as an nSMase inhibitor, which is relevant in neurodegenerative diseases like Alzheimer’s .

Case Studies and Evaluations

A study evaluating the structure-activity relationship (SAR) of similar compounds found that modifications to the pyrrolidine ring significantly influenced biological activity. The introduction of different substituents on the benzamide core enhanced potency against target enzymes and cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties due to the presence of nitrogen in the pyrrolidine ring, which can enhance solubility and bioavailability .

Comparative Data Table

Biological ActivityCell Line/TargetIC50 Value (µM)Reference
AnticancerA549 (lung cancer)130
AnticancerMDA-MB-231 (breast cancer)94
Enzyme InhibitionnSMase2Significant
AntiviralVarious viral targetsVariable

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